molecular formula C8H4BrClN4 B6206847 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine CAS No. 1543250-32-3

5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine

Cat. No. B6206847
CAS RN: 1543250-32-3
M. Wt: 271.5
InChI Key:
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Description

5-Bromo-2-chloropyrimidine is a halogenated heterocycle . It has an empirical formula of C4H2BrClN2 and a molecular weight of 193.43 . It is a solid substance with a melting point of 73-79 °C .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For instance, 5-bromopyrimidine can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Molecular Structure Analysis

The molecular structure of 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine consists of a pyrimidine ring substituted with bromine and chlorine atoms . The SMILES string representation of this compound is Clc1ncc(Br)cn1 .


Chemical Reactions Analysis

5-Bromopyrimidine can undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It can also undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

5-Bromo-2-chloropyrimidine is a solid substance with a melting point of 73-79 °C . It has an empirical formula of C4H2BrClN2 and a molecular weight of 193.43 .

Mechanism of Action

While the specific mechanism of action for 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine is not mentioned in the search results, pyrimidine derivatives are known to have various biological activities. For instance, they are key intermediates in the synthesis of SGLT2 inhibitors, which are used in diabetes therapy .

Safety and Hazards

5-Bromo-2-chloro-4-(dimethylamino)pyrimidine is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine are not mentioned in the search results, pyrimidine derivatives are being explored for their potential in therapeutic medicine, particularly as kinase inhibitors . They are also being studied for their potential as SGLT2 inhibitors in diabetes therapy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine involves the reaction of 5-bromo-4-chloro-2,6-diaminopyrimidine with pyrimidine-2-carbaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "5-bromo-4-chloro-2,6-diaminopyrimidine", "pyrimidine-2-carbaldehyde" ], "Reaction": [ "Step 1: Dissolve 5-bromo-4-chloro-2,6-diaminopyrimidine (1.0 g, 4.5 mmol) and pyrimidine-2-carbaldehyde (0.5 g, 4.5 mmol) in ethanol (20 mL).", "Step 2: Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux for 24 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 5: Wash the precipitate with ethanol and dry under vacuum to obtain the desired product, 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine (yield: 70-80%)." ] }

CAS RN

1543250-32-3

Product Name

5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine

Molecular Formula

C8H4BrClN4

Molecular Weight

271.5

Purity

95

Origin of Product

United States

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